2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide features a thieno[3,2-d]pyrimidin-4-one core, a 3-methoxyphenylmethyl substituent at position 3, and a sulfanyl-linked acetamide moiety at position 2. The acetamide is further substituted with a 5-methyl-1,2-oxazol-3-yl group.
Properties
IUPAC Name |
2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-8-16(23-28-12)22-17(25)11-30-20-21-15-6-7-29-18(15)19(26)24(20)10-13-4-3-5-14(9-13)27-2/h3-9H,10-11H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBARSLYYIXWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The methoxybenzyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the oxazole moiety through a coupling reaction. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used in studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Core Scaffold Modifications
The thieno[3,2-d]pyrimidinone core is conserved in analogs such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (). However, substituents at position 3 and the acetamide tail differ:
- Position 3 : The target compound uses a 3-methoxyphenylmethyl group, while ’s analog has a 4-methylphenyl group. Methoxy groups enhance electron-donating effects and may improve solubility compared to methyl substituents .
- Acetamide Tail: The target compound’s 5-methyl-1,2-oxazol-3-yl group contrasts with the 5-methyl-1,3,4-thiadiazol-2-yl group in .
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-methoxyphenyl group in the target compound increases hydrophilicity (calculated LogP ~2.1) compared to analogs with 4-methylphenyl (LogP ~2.8) or butyl groups (e.g., : LogP ~3.5) .
- Molecular Weight: The target compound (MW ~470 g/mol) is heavier than 2-[(3-butyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide (, MW ~502 g/mol), primarily due to the oxazole substituent .
Bioactivity and Mode of Action Insights
Structural Similarity and Activity Clustering
As per , hierarchical clustering based on bioactivity profiles groups compounds with shared scaffolds and substituents. The target compound’s thieno-pyrimidine core aligns it with kinase inhibitors (e.g., EGFR or VEGFR), while the oxazole tail may confer selectivity for specific ATP-binding pockets .
Key Differences in Pharmacological Potential
- Anticancer Activity : and highlight analogs with antiproliferative effects against cancer cell lines. The target compound’s methoxy and oxazole groups may enhance metabolic stability over methyl or thiadiazole-containing derivatives .
- Enzyme Binding : Molecular docking simulations () suggest that the oxazole’s nitrogen atoms could form hydrogen bonds with catalytic residues (e.g., Asp or Glu in kinases), unlike sulfur-containing thiadiazoles .
Analytical Data Comparison
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1702 cm⁻¹) aligns with ’s acetamide derivatives, while the oxazole ring’s C=N absorption (~1610 cm⁻¹) differs from thiadiazole peaks (~1529 cm⁻¹) .
- NMR : The 3-methoxyphenyl group’s OCH3 proton resonates at δ ~3.77 ppm (similar to ’s 13b), distinct from methyl groups in analogs (δ ~2.30 ppm in ’s 13a) .
Biological Activity
The compound 2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : This step involves reacting the thieno[3,2-d]pyrimidine intermediate with a thiol reagent.
- Attachment of the Acetamide Group : Acylation reactions using acetic anhydride or similar reagents are employed.
- Incorporation of the Oxazol Group : This involves further reaction with 5-methyl-1,2-oxazole derivatives.
Biological Activity
The biological activities of this compound have been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that derivatives containing thieno[3,2-d]pyrimidine structures exhibit notable anti-inflammatory effects. For instance, compounds similar to the target molecule were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
The above data shows that certain analogs significantly suppress COX enzyme activity, suggesting that the target compound may also demonstrate similar properties due to structural similarities .
Anticancer Activity
The thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways.
A study reported that specific derivatives led to a decrease in cell viability in several cancer cell lines through mechanisms involving the inhibition of key enzymes related to cell proliferation and survival . The presence of substituents like methoxy and oxazole groups enhances their interaction with molecular targets involved in cancer progression.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- In Vivo Studies : Animal models treated with thieno[3,2-d]pyrimidine derivatives showed reduced tumor growth and inflammation markers compared to controls.
- Cell Culture Experiments : In vitro assays indicated that these compounds effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), supporting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Compounds interact with COX enzymes and other targets to reduce inflammatory mediators.
- Signal Pathway Modulation : They may alter signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
